![molecular formula C7H13N3OSi B12904889 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- CAS No. 56653-26-0](/img/structure/B12904889.png)
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H21N3OSi2 and a molecular weight of 255.4642 . This compound is also known by other names such as O2,N4-Bis(trimethylsilyl)cytosine and Bis(trimethylsilyl)cytosine . It is a derivative of cytosine, a nucleobase found in DNA and RNA, where the hydrogen atoms are replaced by trimethylsilyl groups.
Preparation Methods
The synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- typically involves the reaction of cytosine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of nucleoside analogs.
Biology: This compound is used in the study of nucleic acid interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- involves its interaction with nucleic acids. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with DNA and RNA, potentially inhibiting the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is similar to other trimethylsilyl derivatives of nucleobases, such as:
- 2,4-Bis(trimethylsilyl)cytosine
- O,N-Bis(trimethylsilyl)cytosine
- Cytosine, N,O-2TMS
What sets 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- apart is its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
56653-26-0 |
|---|---|
Molecular Formula |
C7H13N3OSi |
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)11-7-9-5-4-6(8)10-7/h4-5H,1-3H3,(H2,8,9,10) |
InChI Key |
IYNXGFXDGYCEIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

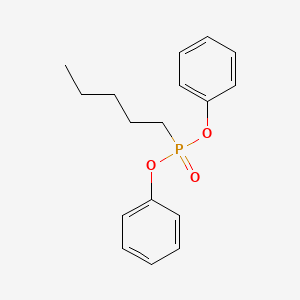
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
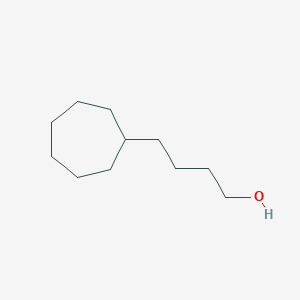
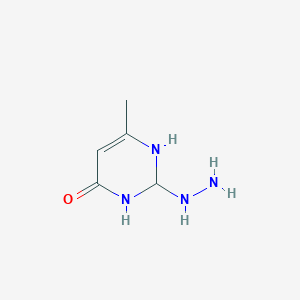
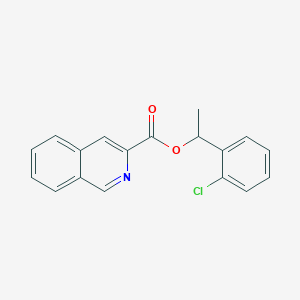
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
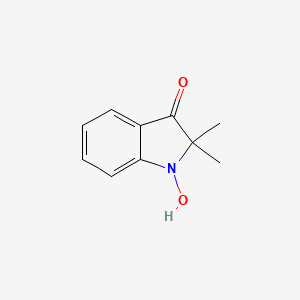
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
